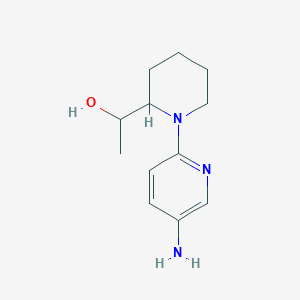

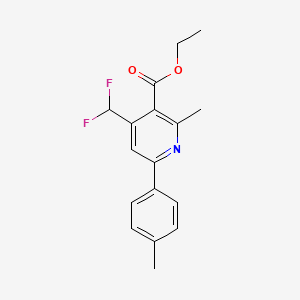

![molecular formula C10H14N2O2 B1492076 4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098117-98-5](/img/structure/B1492076.png)

4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Übersicht

Beschreibung

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

Pyrrole synthesis often involves the condensation of amines with carbonyl compounds . A common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones are obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Molecular Structure Analysis

Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The lone pair of electrons on the nitrogen is part of the aromatic system and thus is not available for hydrogen bonding .

Chemical Reactions Analysis

Pyrrole can undergo a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling . A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Methodologies

One-step Synthesis of Pyrrole Derivatives

The condensation of 1,3-diones with 2-(aminomethyl)pyridine efficiently synthesizes 3,5-disubstituted and 3,4,5-trisubstituted pyrrole derivatives, indicating the utility of similar compounds in synthesizing complex pyrrole frameworks (Klappa, McNeill, & Rich, 2002).

Glycolic Acid Oxidase Inhibition

A study on derivatives of 3-hydroxy-1H-pyrrole-2,5-dione showcases their potential as inhibitors for glycolic acid oxidase, highlighting their significance in biochemical research (Rooney et al., 1983).

Chemical Synthesis and Structural Studies

Isoxazole Strategy for Synthesizing Pyrrole Diones

The development of a method for synthesizing 5-aryl- and 4-aryl/hetaryl/cyclopropyl/alkynyl-5-aryl-1H-pyrrole-2,3-diones through isomerization of isoxazole-5-carbaldehydes mediated by molybdenum in wet acetonitrile. This underscores the adaptability of pyrrole diones in complex molecule synthesis (Galenko et al., 2022).

Herbicidal Activities of Pyrrolidine Dione Derivatives

The synthesis of novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety, demonstrating some extent of herbicidal activities. This suggests applications in agricultural chemistry (Zhu et al., 2013).

Material Science and Polymer Chemistry

Electron Transport Layer in Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte, incorporating a pyrrolo[3,4-c]pyrrole dione derivative, shows promising applications as an electron transport layer in inverted polymer solar cells, demonstrating the role of pyrrole dione derivatives in improving the efficiency of photovoltaic devices (Hu et al., 2015).

Antimicrobial and Anticorrosive Properties

Antimicrobial and Nematicidal Activities

Polysubstituted cyclopropane derivatives synthesized through a one-pot tandem reaction show significant antimicrobial and nematicidal activities, pointing towards their utility in developing new antimicrobial agents (Banothu et al., 2015).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives are explored as effective organic inhibitors against carbon steel corrosion in hydrochloric acid medium, highlighting their potential application in materials protection (Zarrouk et al., 2015).

Wirkmechanismus

While the specific mechanism of action for your compound is not available, related compounds such as N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives have been shown to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells, and they have been tested as CDK6 inhibitors .

Eigenschaften

IUPAC Name |

3-cyclopropyl-5-methyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-9(13)6-4-11-8(5-2-3-5)7(6)10(12)14/h5-8,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODQMDRQZJDQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CNC(C2C1=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

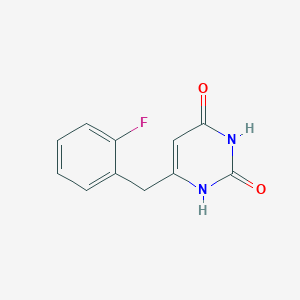

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491994.png)

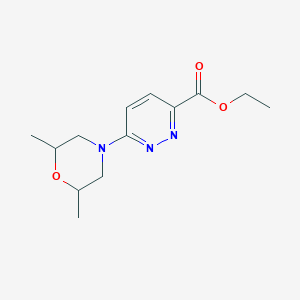

![(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1491995.png)

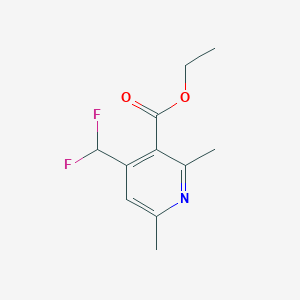

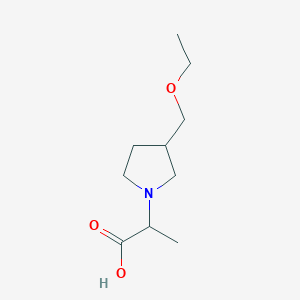

![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)

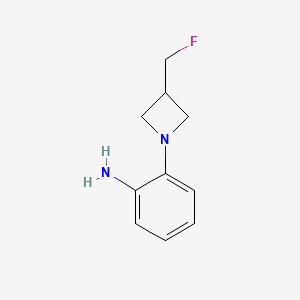

![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)

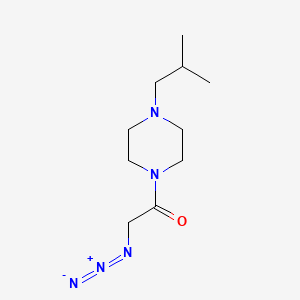

![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)

![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)